6-(Dimethylamino)-1-benzofuran-2-carboxylic acid
Description
6-(Dimethylamino)-1-benzofuran-2-carboxylic acid is a benzofuran derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the fused benzene-furan ring system. This compound is of interest in medicinal chemistry due to the electron-donating dimethylamino group, which modulates electronic properties and solubility. It is commercially available from multiple suppliers (e.g., SCHEMBL22587972, ZINC5027343) and has applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
6-(dimethylamino)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(2)8-4-3-7-5-10(11(13)14)15-9(7)6-8/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDNQIZFKMJABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted benzofuran derivatives.
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran-based carboxylic acids, including 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid. Research indicates that derivatives of this compound can act as effective inhibitors of cancer cell proliferation. For instance, one study reported that certain benzofuran derivatives exhibited submicromolar inhibition against carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
| Doxorubicin | 1.43 ± 0.12 | 2.36 ± 0.18 |
The compound 9e , a derivative of benzofuran, showed remarkable efficacy against the MDA-MB-231 breast cancer cell line with an IC50 value comparable to that of Doxorubicin, a standard chemotherapy drug . Furthermore, flow cytometry assays indicated that treatment with 9e led to significant cell cycle arrest at the G2/M phase and increased apoptosis in cancer cells .
2. Inhibition of Carbonic Anhydrase
Carbonic anhydrases are enzymes that play a critical role in regulating pH and fluid balance in tissues, and their inhibition has therapeutic implications in cancer treatment and other diseases. Benzofuran-based carboxylic acids, including those related to this compound, have been identified as potent inhibitors of carbonic anhydrase isoforms such as hCA IX and hCA XII .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | hCA IX KI (μM) | hCA XII KI (μM) |
|---|---|---|
| 9b | 0.91 | 0.88 |
| 9e | 0.79 | 3.4 |
| 9f | 0.56 | >10 |
These findings suggest that benzofuran derivatives could be developed into therapeutic agents targeting specific cancer types by modulating carbonic anhydrase activity .
3. Diuretic Effects
The diuretic properties of compounds similar to this compound have been documented, showcasing their ability to promote urine production and electrolyte excretion, particularly sodium chloride . Such effects are beneficial for treating conditions like hypertension and edema.
In experimental models, these compounds demonstrated a favorable balance of potassium and sodium excretion, which is crucial for maintaining electrolyte homeostasis during diuretic therapy .
Case Studies
Case Study: Diuretic Efficacy in Animal Models
In a pharmacological study involving dogs, administration of certain benzofuran derivatives resulted in a significant increase in urine output and sodium excretion when dosed at approximately 5 mg/kg . This study underscores the potential clinical applications of these compounds in managing fluid retention disorders.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key analogs differ in substituent type and position on the benzofuran scaffold, significantly altering physicochemical and biological properties.
Table 1: Structural Comparison of Benzofuran-2-Carboxylic Acid Derivatives
*Similarity scores based on structural alignment (0.00–1.00 scale) relative to this compound .
Electronic and Solubility Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at position 6 is strongly electron-donating, increasing the electron density of the benzofuran ring. This contrasts with analogs like 5-methoxy (moderate electron-donating) or 6-difluoromethoxy (electron-withdrawing due to -OCHF₂), which influence acidity of the carboxylic acid group. For example, the pKa of the carboxylic acid in the dimethylamino derivative is expected to be higher than in electron-deficient analogs .
- Solubility: The dimethylamino group enhances water solubility compared to non-polar substituents (e.g., methyl or halogenated derivatives). This property is critical for pharmacokinetics in drug development .
Pharmacological Potential
- 6-(Difluoromethoxy) Derivative: highlights its use in medicinal chemistry, suggesting substituents at position 6 influence target binding. The dimethylamino analog may exhibit distinct receptor interactions due to its basicity and bulkier substituent .
- Amino vs. Dimethylamino: Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate () lacks the dimethyl group, resulting in lower steric hindrance and altered metabolic stability. The dimethylamino group may reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
6-(Dimethylamino)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H11NO
- Molecular Weight : 205.21 g/mol
- CAS Number : 842958-64-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been identified as a potent inhibitor of KAT6A, an enzyme implicated in cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits selective inhibition of KAT6A, with reported IC50 values demonstrating its effectiveness in vitro. For example, certain derivatives showed IC50 values as low as 168 nM, indicating strong inhibitory potential against this target .
- Cellular Activity : Despite robust biochemical activity, the cellular efficacy can vary. The compound's ability to permeate cellular membranes and interact with intracellular targets is crucial for its therapeutic application .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of the dimethylamino group at position 6 of the benzofuran structure. Variations in this position significantly affect the compound's biological activity.
| Compound Variation | IC50 (nM) | Comments |
|---|---|---|
| 6-Dimethylamino | 168 | Strong cellular activity |
| 6-Morpholine | Inactive | Sterically demanding |
| 4-Fluoro variant | 60 | Enhanced activity compared to parent compound |
The SAR studies indicate that modifications at positions 4 and 6 can either enhance or diminish the biological activity, emphasizing the need for careful design in drug development .
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. For instance, it has been evaluated against lung cancer cell lines (A549) and demonstrated significant cytotoxic effects.
Mechanisms Leading to Anticancer Effects:
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways by activating caspases and facilitating mitochondrial changes .
- Inhibition of Tumor Cell Invasion : Studies have shown that it disrupts pathways involved in cell migration and invasion, which are critical for metastasis .
Case Studies
- Study on KAT6A Inhibition : A recent study identified several benzofuran derivatives, including the dimethylamino variant, as effective KAT6A inhibitors. The findings indicated that structural modifications could lead to enhanced selectivity and potency against cancer cells .
- Anticancer Efficacy Evaluation : In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibits a dose-dependent reduction in cell viability, with notable effects observed in A549 lung cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(dimethylamino)-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves multi-step processes. For example, benzofuran-2-carboxylic acid scaffolds can be synthesized via Pd-catalyzed C-H arylation to introduce substituents like dimethylamino groups . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling reactions.
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
- Solvent optimization : THF or DMF is commonly used for solubility and stability of intermediates .
- Yield improvements (e.g., 71% in related compounds) require purification via column chromatography (e.g., PE/EA gradients) and recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques :
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., discrepancies in δ values for benzofuran derivatives due to electron-donating groups like dimethylamino) .
- Melting point analysis : Validate consistency with literature values (e.g., 123–124°C for structurally similar benzofurans) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and theoretical spectral data for benzofuran derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from conformational flexibility or solvent effects . For example:
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in dimethylamino groups .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .
- Isotopic labeling : Introduce deuterated analogs to isolate specific signal contributions .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Design assays targeting enzyme inhibition or receptor binding :
- In vitro enzyme assays : Test inhibition of dihydroorotate dehydrogenase (DHODH), a target for antiviral agents, using UV-Vis spectroscopy to monitor NADH depletion .
- Cellular uptake studies : Employ fluorescent tagging (e.g., dansyl derivatives) to track intracellular distribution .
- Structure-activity relationships (SAR) : Modify the dimethylamino group to assess its role in bioactivity (e.g., replace with methoxy or halogen substituents) .
Q. What experimental approaches optimize the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should address:
- pH sensitivity : Conduct accelerated degradation tests in buffers (pH 2–9) with LC-MS monitoring to identify hydrolysis products .
- Oxidative stability : Expose the compound to H₂O₂ or cytochrome P450 mimics to simulate metabolic pathways .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
Q. How can computational methods enhance the design of this compound derivatives?
- Methodological Answer : Integrate molecular docking and QSAR modeling :
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like DHODH or cyclooxygenase-2 (COX-2) .
- QSAR parameters : Correlate logP, polar surface area, and H-bonding capacity with bioavailability .
- ADMET prediction : Tools like SwissADME assess permeability, cytochrome inhibition, and toxicity early in development .
Key Considerations for Researchers
- Contradictory Data : Address spectral mismatches by combining experimental and computational validation .
- Scalability : Transition from batch synthesis to continuous flow systems for multi-gram production .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
